N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H12N2O3S and its molecular weight is 288.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Agents
Compounds structurally similar to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The synthesis and evaluation of these compounds reveal their potential as novel antibacterial agents, with certain derivatives displaying significant activity at non-cytotoxic concentrations (Palkar et al., 2017).
Antitumor Agents
Research into benzothiazole derivatives has identified potent antitumor agents within this class. These compounds, designed based on previous structures showing selective cytotoxicity against tumorigenic cell lines, have demonstrated excellent in vivo inhibitory effects on tumor growth, underscoring their potential in cancer therapy (Yoshida et al., 2005).
Anticancer Evaluation
The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have led to compounds with moderate to excellent anticancer activity against various cancer cell lines. These findings highlight the role of structural modification in enhancing anticancer efficacy, with some derivatives outperforming reference drugs in cytotoxicity assays (Ravinaik et al., 2021).
Psychotropic and Anti-inflammatory Activities
The synthesis and characterization of new N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides have revealed compounds with marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. These compounds offer a combination of activities that may be beneficial in developing new therapeutic agents (Zablotskaya et al., 2013).
Supramolecular Gelators
N-(Thiazol-2-yl)benzamide derivatives have been investigated as supramolecular gelators, revealing the significant role of methyl functionality and S⋯O interaction in gelation behavior. This research provides insights into the structural requirements for gelation and the potential applications of these compounds in material science (Yadav & Ballabh, 2020).
Future Directions
The future directions for “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. In particular, its potential antitumor activities could be of interest for future research .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-13(8-1-2-8)16-14-15-10(6-20-14)9-3-4-11-12(5-9)19-7-18-11/h3-6,8H,1-2,7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSZLENTRSCMFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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